molecular formula C14H10N2O2 B11992658 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide CAS No. 304896-36-4

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide

Cat. No.: B11992658
CAS No.: 304896-36-4
M. Wt: 238.24 g/mol
InChI Key: TZMNZJHTWBMJAV-DHZHZOJOSA-N
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Description

2-Cyano-3-(5-phenylfuran-2-yl)acrylamide (CAS 304896-36-4) is a synthetic acrylamide derivative of interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, this compound serves as a valuable building block for developing novel therapeutic agents . The core structure of this compound features an acrylonitrile pharmacophore, which is prevalent in small molecules active across multiple cellular pathways involved in cancer, including tubulin polymerization inhibition, induction of apoptosis, and kinase inhibition . Research on closely related cyanoacrylamide analogues has demonstrated potent cytotoxic effects against various human carcinoma cell lines, such as HCT116 (colorectal), A549 (lung), and MDA-MB-231 (breast), by promoting apoptosis and causing cell cycle arrest . These analogues work by upregulating pro-apoptotic genes (caspase-3, BAX, P53) and downregulating anti-apoptotic proteins (BCL2) . As part of a class of 2-phenylacrylamides investigated as broad-spectrum cytotoxic agents, this compound provides researchers with a versatile chemical scaffold for exploring new cancer treatments . It is supplied for non-human, non-medical research applications. Researchers are responsible for confirming product identity and/or purity for their specific experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304896-36-4

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C14H10N2O2/c15-9-11(14(16)17)8-12-6-7-13(18-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)/b11-8+

InChI Key

TZMNZJHTWBMJAV-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 2 Cyano 3 5 Phenylfuran 2 Yl Acrylamide

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-cyano-3-(5-phenylfuran-2-yl)acrylamide points to two primary precursors: 5-phenylfuran-2-carbaldehyde and 2-cyanoacetamide (B1669375). This disconnection is based on the well-established Knoevenagel condensation reaction, a robust method for carbon-carbon double bond formation.

The synthesis of the key intermediate, 5-phenylfuran-2-carbaldehyde, can be envisioned through a palladium-catalyzed cross-coupling reaction. A common strategy involves the Suzuki coupling of a furan-2-carbaldehyde derivative bearing a suitable leaving group (such as a halogen) at the 5-position with phenylboronic acid. chemicalbook.commdpi.comnih.gov Alternatively, Stille or Hiyama couplings can also be employed. sigmaaldrich.com The other precursor, 2-cyanoacetamide, is a commercially available and widely used reagent in organic synthesis.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the cornerstone for the synthesis of this compound. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide, with a carbonyl compound, 5-phenylfuran-2-carbaldehyde. thermofisher.comchemspider.com The reaction proceeds through a nucleophilic addition of the enolate of 2-cyanoacetamide to the aldehyde, followed by a dehydration step to yield the desired α,β-unsaturated product. nih.gov

A variety of bases can be used to catalyze the reaction, with weak bases like piperidine (B6355638), pyridine, or diethylamine (B46881) being particularly common to avoid self-condensation of the aldehyde. thermofisher.comnih.gov The reaction is often carried out in a solvent such as ethanol (B145695) or methanol (B129727) and may be heated to reflux to ensure completion. chemspider.comresearchgate.netmdpi.com The removal of water, a byproduct of the condensation, can shift the equilibrium towards the product and improve yields. thermofisher.com

Table 1: Representative Conditions for Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTemperatureYieldReference
6-Nitroveratraldehyde2-CyanoacetamidePiperidineMethanolReflux100% chemspider.com
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde2-CyanoacetamidePiperidineEthanolReflux90% researchgate.netmdpi.com
Substituted Benzaldehydes2-CyanoacetamidePiperidineEthanolNot specifiedGood nih.gov

Multi-Component and Tandem Reaction Strategies

While a direct multi-component synthesis for this compound is not extensively reported, related structures have been synthesized using such strategies. For instance, tandem Knoevenagel condensation-Michael addition reactions have been utilized to create complex molecular architectures from simple starting materials in a single pot. nih.gov These strategies offer advantages in terms of atom economy and procedural simplicity. The development of a multi-component reaction for the target molecule would likely involve the in-situ formation of one of the key precursors or a tandem reaction following the initial condensation.

Formation of Acrylamide (B121943) Backbone

The acrylamide backbone of the target molecule is formed during the Knoevenagel condensation. The carbon-carbon double bond is established between the carbonyl carbon of 5-phenylfuran-2-carbaldehyde and the active methylene carbon of 2-cyanoacetamide. The amide functional group is an inherent part of the 2-cyanoacetamide starting material and remains intact throughout the condensation process.

Introduction of the Cyano Group

Similar to the acrylamide backbone, the cyano group is introduced into the final molecule through the use of 2-cyanoacetamide as the active methylene component in the Knoevenagel condensation. The electron-withdrawing nature of the cyano group is crucial for the activation of the adjacent methylene protons, facilitating their deprotonation by a weak base to initiate the condensation reaction.

Attachment of the Phenylfuran Moiety via Coupling Reactions

The phenylfuran moiety is typically constructed prior to the Knoevenagel condensation through the synthesis of the 5-phenylfuran-2-carbaldehyde precursor. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

The Suzuki-Miyaura coupling is a widely used and effective method. chemicalbook.commdpi.comnih.gov This reaction involves the coupling of an organoboron compound, such as phenylboronic acid, with a halide or triflate derivative of furan-2-carbaldehyde in the presence of a palladium catalyst and a base. harvard.edumdpi.com

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Phenyl-Substituted Heterocycles

Substrate 1Substrate 2CatalystBaseSolventTemperatureYieldReference
5-Bromo-2-furaldehyde3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Ethanol/Toluene/Water70 °C80% chemicalbook.com
5-Bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneNot specifiedGood nih.gov
4-IodoanisolePhenylboronic acidPd Nanoparticles/MORNot specifiedNot specifiedNot specified>95% (reusable) mdpi.com

Other coupling reactions, such as the Hiyama coupling (using organosilanes) and Stille coupling (using organostannanes), have also been reported for the synthesis of 5-phenyl-2-furaldehyde. sigmaaldrich.com

Stereochemical Control in Synthesis (e.g., E-isomer Configuration)

The Knoevenagel condensation can potentially lead to the formation of both (E) and (Z) isomers. However, for the synthesis of 2-cyano-3-(aryl/heteroaryl)acrylamides, the (E)-isomer is generally the thermodynamically more stable product and is often formed preferentially or exclusively. nih.gov The use of basic catalysts like piperidine in polar solvents typically favors the formation of the (E)-isomer. nih.gov The initial product mixture may contain both isomers, but equilibration can lead to the more stable (E)-isomer as the major product. nih.gov In some cases, specific reaction conditions or catalysts can be employed to enhance the stereoselectivity towards the desired (E)-isomer. mdpi.com

Spectroscopic and Advanced Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and X-ray diffraction data for the specific compound This compound is not publicly available. Chemical database entries, such as PubChemLite, explicitly state that no literature data has been reported for this compound. uni.lu

Therefore, it is not possible to provide an article with detailed research findings and data tables for the requested sections on NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray diffraction analysis that is based on actual experimental characterization.

While data exists for structurally similar compounds—such as those containing thiophene (B33073), pyrazole, or differently substituted phenyl rings—presenting that information would be scientifically inaccurate and would not adhere to the instruction of focusing solely on this compound.

The most definitive information available comes from computational predictions in chemical databases.

Mass Spectrometry (MS)

While no experimental mass spectra are published, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₁₄H₁₀N₂O₂) have been calculated. uni.lu

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 239.08151
[M+Na]⁺ 261.06345
[M-H]⁻ 237.06695
[M+K]⁺ 277.03739
[M]⁺ 238.07368

(Data sourced from computational predictions) uni.lu

No experimental data could be located for the following sections:

Spectroscopic and Advanced Structural Characterization of 2 Cyano 3 5 Phenylfuran 2 Yl Acrylamide

Chemical Reactivity and Derivatization Strategies for 2 Cyano 3 5 Phenylfuran 2 Yl Acrylamide

Reactivity of the Acrylamide (B121943) Moiety

The acrylamide moiety is a key functional group that significantly influences the molecule's reactivity. It consists of a C2-C3 double bond conjugated with both a cyano group and a carboxamide group, rendering the double bond highly electrophilic.

The electron-withdrawing nature of the adjacent cyano (-CN) and carboxamide (-CONH2) groups polarizes the C2-C3 double bond, making the C3 carbon atom susceptible to attack by nucleophiles. This classic Michael addition reaction is a primary pathway for the derivatization of this compound.

A variety of nucleophiles can participate in this reaction, including:

Thiols: Soft nucleophiles such as thiols (e.g., cysteine, β-mercaptoethanol) readily add across the double bond. This reactivity is particularly relevant in biological contexts, where the 2-cyanoacrylamide scaffold can act as a reversible covalent inhibitor by reacting with cysteine residues in target proteins. nih.govnih.gov

Amines: Primary and secondary amines can also act as nucleophiles, leading to the formation of amino-substituted derivatives.

Other Nucleophiles: Other nucleophiles, such as alcohols under basic or acidic conditions, can also participate in these addition reactions. evitachem.com

The reaction involves the attack of the nucleophile on the β-carbon (C3), followed by protonation of the resulting enolate intermediate to yield the final adduct. The reversibility of the reaction, especially with thiols, is a key feature exploited in the design of covalent inhibitors. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions
NucleophileReagent ExampleProduct TypeSignificance
Thiolβ-mercaptoethanol, CysteineThioether adductReversible covalent inhibition of proteins nih.gov
AminePiperidine (B6355638), PyrrolidineAmino adductSynthesis of novel derivatives
HydroxylamineHydroxylamine hydrochlorideIsoxazole formation (via addition and cyclization) researchgate.netCreation of heterocyclic derivatives researchgate.net

The primary amide group (-CONH2) can undergo several transformations, although these reactions are generally less facile than the Michael addition at the double bond.

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, yielding 2-cyano-3-(5-phenylfuran-2-yl)acrylic acid.

Dehydration: Treatment with dehydrating agents can convert the amide group into a nitrile, although this is less common for primary amides in this context.

Substitution: While direct nucleophilic substitution on the primary amide is difficult, it can be activated or participate in rearrangements. More commonly, derivatives are synthesized with substituted amides (e.g., N-phenyl or N-quinolinyl) from the outset rather than by modifying the primary amide of the parent compound. evitachem.com

Reactivity of the Cyano Group

The cyano (-C≡N) group is a versatile functional handle that can be transformed into various other groups.

Reduction: The cyano group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). evitachem.com This introduces a basic center into the molecule, significantly altering its physicochemical properties.

Hydrolysis: Similar to the amide, the cyano group can be hydrolyzed under harsh acidic or basic conditions, typically yielding a carboxylic acid. This process often proceeds through an amide intermediate.

Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functionalities or external reagents to form heterocyclic rings, such as pyrimidines or pyridines, a common strategy in heterocyclic synthesis. researchgate.netresearchgate.net

Reactivity of the Phenylfuran Ring System

The phenylfuran ring is an aromatic system whose reactivity is influenced by the interplay between the furan (B31954) and phenyl moieties and the electron-withdrawing acrylamide substituent.

The furan ring is particularly susceptible to oxidation. nih.gov The oxidation of furan and its derivatives can proceed through several pathways, depending on the oxidant and reaction conditions. researchgate.net

Ring Opening: Many xenobiotics containing a furan ring undergo cytochrome P450-catalyzed oxidation, leading to the formation of reactive electrophilic intermediates like epoxides or cis-enediones, which can trigger toxic effects by reacting with cellular nucleophiles. nih.gov In a laboratory setting, oxidation with agents like manganese(III)/cobalt(II) catalysts can lead to ring-opening to produce 1,4-dicarbonyl compounds. rsc.org

Formation of Quinone-like Derivatives: The phenylfuran ring may be oxidized to form quinone derivatives. evitachem.com

Maleic Acid/Anhydride Formation: Vapor-phase catalytic oxidation of furan derivatives, often using vanadium-based catalysts at high temperatures, can yield maleic acid or its anhydride as the main product. researchgate.net This process involves the formation of an endoperoxide intermediate. researchgate.net

Table 2: Oxidation Products of the Furan Ring
Oxidation Condition/ReagentIntermediateMajor Product(s)
Cytochrome P450Epoxide or cis-enedioneRing-opened aldehydes nih.gov
Mn(III)/Co(II), O₂Endoperoxide1,4-Dicarbonyl compounds rsc.org
V₂O₅, Air (High Temp)EndoperoxideMaleic acid/anhydride researchgate.net

Both the furan and phenyl rings can undergo substitution reactions, although the reactivity is modulated by the existing substituents.

Furan Moiety: Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 position. youtube.comyoutube.com In 2-cyano-3-(5-phenylfuran-2-yl)acrylamide, both these positions are occupied. Therefore, electrophilic attack would be directed to the less reactive C3 or C4 positions. The strong electron-withdrawing effect of the acrylamide group at C2 deactivates the ring towards electrophilic attack. Conversely, nucleophilic aromatic substitution can occur if a suitable leaving group is present on the furan ring. For example, studies on analogous compounds have shown that a phenylsulphonyl group at the C5 position can be readily displaced by various nucleophiles like piperidine, morpholine, and sodium azide. researchgate.netchempap.org

Phenyl Moiety: The terminal phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The furan ring acts as an activating, ortho-, para-directing group, meaning substitution will preferentially occur at the ortho and para positions of the phenyl ring.

Design and Synthesis of Novel Derivatives and Analogs of this compound

The scaffold of this compound serves as a versatile template for the design and synthesis of novel derivatives and analogs. The inherent chemical reactivity of its functional groups—the amide, the cyano group, and the phenylfuran ring—allows for systematic structural modifications. These derivatization strategies aim to explore structure-activity relationships (SAR) and develop new compounds with tailored properties. Key strategies involve modifications at the amide moiety, substitutions on the phenylfuran ring, and the development of hybrid compounds incorporating other pharmacophores.

Modifications at the Amide Moiety

The terminal amide group of this compound is a primary site for chemical modification to generate a library of N-substituted derivatives. This strategy is often employed to alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which can in turn influence its biological interactions.

The synthesis of these analogs typically involves the reaction of an activated form of the parent acrylic acid with a diverse range of primary or secondary amines. Alternatively, a widely used method is the Knoevenagel condensation, where an appropriate aldehyde reacts with an N-substituted 2-cyanoacetamide (B1669375) derivative. ekb.eg This approach allows for the introduction of various substituents, from simple alkyl and aryl groups to more complex heterocyclic systems.

Research has led to the synthesis of several N-substituted derivatives, demonstrating the feasibility of this approach. For instance, replacing the amide's hydrogen atoms with aromatic or heteroaromatic rings can significantly impact the molecule's spatial arrangement and electronic properties.

Table 1: Examples of N-Substituted this compound Derivatives

Substituent (R)Resulting Compound Name
Phenyl(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide evitachem.com
5-Quinolinyl2-Cyano-3-(5-phenyl-2-furyl)-N-(5-quinolinyl)acrylamide

These modifications highlight a robust strategy for creating a diverse library of compounds based on the core acrylamide structure.

Substitutions on the Phenylfuran Ring

The phenylfuran ring system offers another key locus for derivatization. Specifically, the terminal phenyl ring is a common target for the introduction of various substituents to modulate electronic and steric properties. This strategy is based on the principle that altering the substitution pattern of an aromatic ring can fine-tune the molecule's interaction with biological targets.

While direct substitution on the pre-formed this compound is challenging, analogs are more commonly prepared by synthesizing a substituted 5-phenylfuran-2-carbaldehyde precursor. This can be achieved using cross-coupling reactions, such as the Suzuki or Heck coupling, where a substituted phenylboronic acid or halide is coupled with a furan ring. evitachem.com This substituted aldehyde is then condensed with 2-cyanoacetamide to yield the final desired product.

Studies on analogous scaffolds, such as (E)-2-cyano-3-(substituted phenyl)acrylamide, have shown that introducing electron-donating or electron-withdrawing groups onto the phenyl ring can have a significant impact on biological activity. nih.gov This provides a strong rationale for applying a similar strategy to the this compound core.

Table 2: Representative Substitution Strategies on the Phenyl Ring

Substituent PositionType of SubstituentExample Compound (Analogous Scaffold)
para (4-position)Halogen (e.g., -Cl, -F)(E)-2-Cyano-3-(4-chlorophenyl)acrylamide
meta (3-position)Hydroxyl (-OH)2-Cyano-3-(3-hydroxyphenyl)acrylamide nih.gov
ortho (2-position)Methoxy (B1213986) (-OCH3)(E)-2-Cyano-3-(2-methoxyphenyl)acrylamide

Applying these substitutions to the phenyl ring of the phenylfuran moiety is a logical step in the design of new analogs for biological screening.

Hybrid Compound Development

Hybrid compound development represents a more advanced derivatization strategy, where the this compound scaffold is either combined with other distinct chemical moieties or used as a building block to construct more complex heterocyclic systems. This approach aims to create multifunctional molecules that can interact with multiple biological targets or that possess entirely new pharmacological profiles.

One method involves replacing the entire 5-phenylfuran-2-yl group with a different, often more complex, heterocyclic system known to have biological relevance. For example, the Knoevenagel condensation can be performed between 2-cyanoacetamide and a complex heterocyclic aldehyde, such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, to generate a novel acrylamide-based hybrid. mdpi.com

Another strategy utilizes the reactivity of the acrylamide backbone itself. The activated double bond and cyano group in related 2-cyanoacrylamide derivatives can react with various nucleophiles to construct new, fused heterocyclic rings. researchgate.net For instance, reaction with compounds like guanidine (B92328) or hydrazine can lead to the formation of pyrimidine or pyrazole rings fused to the core structure, effectively creating a new class of hybrid compounds. researchgate.netresearchgate.net

Table 3: Strategies for Hybrid Compound Development

StrategyDescriptionExample Product Class
Scaffold HoppingThe 5-phenylfuran-2-yl moiety is replaced with another heterocyclic system.Pyrazole-acrylamide hybrids mdpi.com
Ring-forming ReactionsThe acrylamide backbone acts as a synthon to react with binucleophiles, forming new rings.Pyrimido[1,2-a]benzimidazole derivatives researchgate.net
Molecular HybridizationThe core structure is covalently linked to a separate and distinct pharmacophore.Imidazopyridine-acrylamide conjugates nih.govnih.gov

These innovative synthetic strategies expand the chemical space accessible from the this compound template, paving the way for the discovery of novel chemical entities.

Computational and Theoretical Studies on 2 Cyano 3 5 Phenylfuran 2 Yl Acrylamide

Density Functional Theory (DFT) Calculations

There are no published DFT studies that would provide specific data on the electronic structure or predicted spectroscopic properties of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide. Such studies on related molecules involve optimizing the molecular geometry and calculating various electronic parameters. researchgate.netresearchgate.net

Electronic Structure Analysis

No literature is available that details the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or electrostatic potential maps specifically for this compound.

Spectroscopic Property Prediction

There are no published theoretical predictions of the IR, UV-Vis, or NMR spectra for this compound derived from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include this compound. Therefore, there are no established mathematical models that correlate its structural features with any specific biological activity.

In-depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. Therefore, the generation of an article with the requested specific sections and subsections on its descriptor selection, model development, predictive capabilities, and molecular dynamics simulations is not possible at this time.

While the field of computational chemistry often employs powerful tools to predict the properties and biological activities of novel molecules, it appears that this compound has not yet been a specific subject of such published research.

Computational studies on analogous molecules, such as other derivatives of 2-cyanoacrylamide, have been conducted. For instance, research on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs has utilized docking simulations to investigate their potential as tyrosinase inhibitors. nih.gov Similarly, in silico molecular interaction analyses have been performed on compounds like (E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide to understand their anti-inflammatory potential. mdpi.com These studies typically involve:

Descriptor Selection and Model Development: This process involves calculating various molecular descriptors (e.g., topological, electronic, and steric properties) and using them to build quantitative structure-activity relationship (QSAR) models. These models aim to correlate the structural features of a series of compounds with their biological activities.

Predictive Capabilities for Biological Activity: Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This is a crucial step in rational drug design, allowing for the prioritization of molecules for synthesis and further testing.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of a molecule over time, often in a biological environment such as in complex with a protein. This can help to understand binding mechanisms, conformational changes, and the stability of interactions.

However, without specific studies on this compound, any discussion of these aspects would be purely speculative and would not adhere to the required scientific accuracy for this specific compound.

In Vitro Biological Evaluation and Mechanistic Investigations of 2 Cyano 3 5 Phenylfuran 2 Yl Acrylamide and Its Derivatives

Sirtuin 5 (SIRT5) Inhibition Studies

Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are Class III histone deacetylases dependent on NAD+. nih.gov Primarily located in the mitochondria, SIRT5 is a crucial regulator of various metabolic pathways. nih.gov It functions as a deacylase, specifically removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on substrate proteins. nih.govnih.gov The active site of SIRT5 contains unique amino acid residues, namely Tyrosine 102 (Tyr102) and Arginine 105 (Arg105), which are critical for recognizing and binding these negatively charged substrates. nih.govnih.gov Given its role in regulating metabolism, SIRT5 has emerged as a significant therapeutic target for metabolic diseases and cancer. nih.gov

In this context, a series of (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives have been identified as potent inhibitors of SIRT5. nih.govresearchgate.netsci-hub.ru Through targeted synthesis and screening, one particular derivative, designated as compound 37 in a key study, emerged as the most potent inhibitor against SIRT5, exhibiting an IC50 value of 5.59 ± 0.75 μM. researchgate.netsci-hub.ru

Competitive Inhibition Mechanisms (e.g., with Succinyl-Lysine Substrate)

Biochemical investigations into the mechanism of action for the lead (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative revealed that it functions as a competitive inhibitor. nih.govresearchgate.netsci-hub.ru Specifically, the compound competes with the succinyl-lysine substrate for access to the ligand-binding site of the SIRT5 enzyme. nih.govresearchgate.net Further kinetic studies confirmed this mechanism, showing that the inhibitor's potency was dependent on the concentration of the succinyl-lysine substrate, but not on the concentration of the NAD+ cofactor. sci-hub.ru This mode of action indicates that the inhibitor directly occupies the substrate-binding pocket, thereby preventing the enzyme from carrying out its desuccinylation function.

Selectivity Profiling against Other Sirtuins (e.g., SIRT2, SIRT6)

An essential characteristic of a useful chemical probe or potential therapeutic is its selectivity for the intended target over other related proteins. The lead (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative demonstrated promising selectivity for SIRT5 when tested against other sirtuin isoforms, notably SIRT2 and SIRT6. nih.govsci-hub.ru This selectivity is crucial as SIRT2 is involved in different cellular processes, and off-target inhibition could lead to unintended biological effects. nih.gov Molecular docking studies support these findings, as no key binding interactions were observed between the inhibitor and the active sites of SIRT2 and SIRT6. sci-hub.ru The compound's preferential inhibition of SIRT5 underscores the potential for developing highly specific modulators based on this chemical scaffold. sci-hub.ru

Table 1: SIRT5 Inhibition Profile of Lead (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide Derivative (Compound 37)

ParameterResultSource
Target Enzyme Human SIRT5 researchgate.netsci-hub.ru
IC50 Value 5.59 ± 0.75 μM researchgate.netsci-hub.ru
Mechanism of Inhibition Competitive with succinyl-lysine substrate nih.govresearchgate.netsci-hub.ru
Selectivity Selective for SIRT5 over SIRT2 and SIRT6 nih.govsci-hub.ru

Interaction with Key Active Site Residues (e.g., Tyr102, Arg105)

The unique substrate preference of SIRT5 is largely determined by the presence of two key non-hydrophobic residues, Tyr102 and Arg105, at the deep end of its substrate-binding pocket. nih.gov These residues are responsible for recognizing the negatively charged carboxyl group of succinyl-lysine through hydrogen bonding and electrostatic interactions. nih.govnih.gov

Molecular docking studies performed on the lead (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide inhibitor provided detailed insights into its binding mode within the SIRT5 active site. sci-hub.ru The simulations indicated that the inhibitor fits well within the catalytic pocket, with its p-benzoic acid moiety forming critical hydrogen-bonding and electrostatic interactions with the side chains of Tyr102 and Arg105. sci-hub.ru This mimics the interaction of the natural succinyl-lysine substrate. The amide linkage of the inhibitor was also observed to form hydrogen bonds with other residues like Leu227 and Tyr255, further stabilizing the complex. sci-hub.ru These specific interactions explain the compound's potent inhibitory activity and provide a structural basis for its mechanism of action. sci-hub.ru

Anticancer Activity Research (In Vitro Cell Line Studies)

The 2-cyano-acrylamide scaffold is featured in numerous compounds investigated for potential therapeutic applications, including anticancer activity. Derivatives containing this moiety have been evaluated for their ability to suppress cancer cell growth and induce cell death across various human cancer cell lines.

Antiproliferative and Cytotoxic Effects (In Vitro)

Various derivatives of 2-cyano-acrylamide have demonstrated significant antiproliferative and cytotoxic effects in vitro. For instance, a study on (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs showed they could suppress the activity of tyrosinase in B16F10 melanoma cells without cytotoxic effects at active concentrations. nih.gov In another study, novel 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives exerted potent cytotoxic activities against the human breast adenocarcinoma cell line (MCF7). nih.gov Specifically, certain derivatives showed IC50 values in the range of 55.3 to 66.4 μg/ml. nih.gov The general parent compound, acrylamide (B121943), has also been shown to decrease cell viability in human lung adenocarcinoma cells (A549) in a dose-dependent manner. nih.gov These findings highlight the potential of the 2-cyano-acrylamide core structure as a basis for the development of new anticancer agents.

Table 2: Representative In Vitro Cytotoxic Activity of 2-Cyano-Acrylamide Derivatives

Cell LineCompound TypeObserved EffectSource
A549 (Human Lung Adenocarcinoma)AcrylamideIC50 of 4.6 mM after 24h nih.gov
MCF7 (Human Breast Adenocarcinoma)2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivativeIC50 of 55.3 μg/ml nih.gov
B16F10 (Murine Melanoma)(E)-2-cyano-3-(substituted phenyl)acrylamideNo cytotoxicity at 25 μM nih.gov

Investigation of Apoptosis Induction (In Vitro)

Beyond simply halting cell proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis. Research has shown that compounds featuring the 2-cyano-acrylamide structure can trigger this process in cancer cells. For example, acrylamide itself was found to induce apoptosis in 64% of A549 lung cancer cells, an observation supported by morphological changes characteristic of apoptosis, such as nuclear condensation and membrane blebbing. nih.gov Furthermore, studies on other 2-cyano-acrylamide derivatives have linked their cytotoxic effects to the induction of DNA damage. nih.gov Comet assays and DNA fragmentation analysis have confirmed that these compounds can cause significant damage to the DNA of cancer cells, a common trigger for the apoptotic cascade. nih.gov The ability of this class of compounds to induce apoptosis makes them promising candidates for further investigation in oncology. nih.govnih.gov

Cell Cycle Modulation (In Vitro)

No published studies were identified that specifically investigate the effects of 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide on cell cycle progression in vitro.

Molecular Mechanism Investigations (e.g., AKT Phosphorylation, ROS Generation)

There is no available data from in vitro studies detailing the impact of this compound on specific molecular pathways such as AKT phosphorylation or the generation of reactive oxygen species (ROS).

Tyrosinase Inhibition Studies (In Vitro)

No specific data on the tyrosinase inhibitory activity of this compound was found in the reviewed literature.

Enzyme Activity Assays

Enzyme activity assays for this compound against tyrosinase have not been reported. However, studies on a related series of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs have shown that these types of molecules can inhibit mushroom tyrosinase. nih.gov For instance, a derivative known as CPA2, which has a different substitution on the phenyl ring, was found to be an effective tyrosinase inhibitor. nih.gov

Melanogenesis Modulation (In Vitro)

Specific investigations into the effects of this compound on melanogenesis in cell-based assays are not available. Research on the analog CPA2 demonstrated that it could significantly suppress tyrosinase activity and melanogenesis in B16F10 melanoma cells in a dose-dependent manner. nih.gov At a concentration of 25µM, its inhibitory effect was comparable to that of kojic acid, a well-known melanogenesis inhibitor. nih.gov

Anti-inflammatory Activity (In Vitro)

There are no published reports on the direct in vitro anti-inflammatory activity of this compound. Research into other 2-cyano-acrylamide derivatives has shown potential for anti-inflammatory effects. For example, compounds designed with an imidazopyridine core and a 2-cyanoacrylamide moiety have been synthesized and evaluated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key protein in inflammatory signaling pathways. nih.gov

Other Investigated Biological Activities (In Vitro)

While direct studies on this compound are lacking, the 2-cyano-acrylamide scaffold is present in molecules investigated for other biological activities.

A study on a library of 2-cyano-3-acrylamide small-molecule inhibitors identified a compound, designated C6, which demonstrated anti-infective activity against two intracellular pathogens, murine norovirus (MNV) and Listeria monocytogenes, in macrophage cell cultures. nih.gov This compound was found to inhibit deubiquitinase (DUB) activity in both human and murine cells, thereby reducing the replication of these pathogens with minimal toxicity to the host cells in the assay. nih.gov The study highlighted that the anti-infective mechanism likely interferes with post-entry stages of the viral life cycle. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Amide Moiety (Moiety A)

The amide group (-CONH₂) is a critical functional group that contributes to the molecule's stability and its potential to form hydrogen bonds with biological targets. numberanalytics.com Modifications at the amide nitrogen (N-substitution) can have a profound impact on biological activity, solubility, and pharmacokinetic properties.

Research on related amide-containing structures demonstrates that the nature of the substituent on the amide nitrogen significantly influences biological activity. nih.gov Generally, a distinction is made between N-alkyl and N-aryl substitutions.

N-Aryl Substitutions: Introducing an aromatic ring (aryl group) on the amide nitrogen can enhance binding affinity to target proteins through additional hydrophobic or π-π stacking interactions. However, it can also increase steric hindrance, potentially obstructing the optimal binding conformation. In studies of related acetamides, N-aryl derivatives were synthesized and evaluated for anticancer activity, with SAR analysis revealing critical pharmacophore fragments for activity. researchgate.net

N-Alkyl Substitutions: Replacing the amide hydrogens with smaller alkyl groups can modulate the compound's lipophilicity and metabolic stability. For example, the well-known compound Entacapone, which shares the E-2-cyano-3-phenylacrylamide core, is an N,N-diethyl derivative. researchgate.net

Unsubstituted Amide (-NH₂): The primary amide offers both hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological targets. numberanalytics.com

The following table, based on general findings for related bioactive amides, illustrates how different substitutions on the amide moiety can influence activity.

Amide Substitution (R in -CONHR)General Impact on Activity/PropertiesRationale
-H (Primary Amide) Baseline activity, good H-bonding potentialTwo H-bond donors and acceptor sites available for target interaction. numberanalytics.com
-Alkyl (e.g., -CH₃, -C₂H₅) Can increase lipophilicity and metabolic stability.Alters solubility and may prevent rapid degradation.
-Aryl (e.g., -Phenyl) May increase potency via additional binding interactions (π-stacking). researchgate.netIntroduces a large, hydrophobic group capable of further interactions with the target site.
-Aryl with substituents Activity is highly dependent on the electronic nature (electron-donating/withdrawing) and position of the substituent on the aryl ring. nih.govSubstituents modify the electronic distribution and steric profile of the N-aryl group, affecting binding affinity. nih.gov

Impact of Substitutions on the Phenylfuran Ring (Moiety B)

The 5-phenylfuran-2-yl moiety forms the core scaffold of the molecule, and its substitution pattern is a key determinant of the compound's electronic and steric properties. Substituents can be placed on either the phenyl ring or the furan (B31954) ring, with distinct consequences.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the ring system. In related N-phenylthieno[2,3-b]pyridine-2-carboxamides, the presence and position of EWGs on the phenyl ring were critical for inhibitory activity. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density to the ring. In a series of 5-phenyl-2-furan derivatives designed as PDE4 inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity by improving interaction with the target's binding domain. nih.gov

Steric effects also play a significant role. Bulky substituents, particularly at the ortho-positions of the phenyl ring, can force the phenyl and furan rings to twist out of planarity, which may affect binding to a planar receptor site. researchgate.netnih.gov Conversely, substitutions at the meta- and para-positions generally have less steric impact and their effects are primarily electronic. researchgate.net

The following data table summarizes findings from studies on analogous phenyl-heterocyclic compounds, demonstrating the effect of phenyl ring substitution on biological activity.

Substituent on Phenyl RingPositionEffect on Biological Activity (in related compounds)Reference
Methoxy (-OCH₃)paraIncreased inhibitory activity nih.gov
Methyl (-CH₃)meta, paraExhibited greater antimicrobial activity compared to ortho researchgate.net
Cyano (-CN)orthoSignificantly decreased FOXM1 protein levels nih.gov
Nitro (-NO₂)orthoLost inhibitory activity nih.gov
Halogens (e.g., -F, -Cl)paraMaintained or modulated activity depending on the core structure nih.gov

Role of Specific Functional Groups (e.g., Cyano, Amide, Furan)

Each functional group within 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide contributes uniquely to its chemical reactivity and potential biological function.

Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group. Its position alpha to the carbonyl group makes the beta-carbon of the acrylamide (B121943) system highly electrophilic, priming it for Michael addition reactions with nucleophiles like cysteine residues in proteins. nih.govnih.gov This ability to form covalent bonds is a key mechanism for many irreversible and reversible inhibitors. nih.govnih.gov The presence of the cyano group increases the rate of this nucleophilic addition. nih.gov It is a valuable functional group that can serve as a radical acceptor in various chemical transformations. rsc.org

Amide Group (-CONH₂): The amide bond is a cornerstone of many pharmaceuticals due to its high metabolic stability and its ability to act as both a hydrogen bond donor and acceptor. numberanalytics.com This allows for strong and specific interactions with biological targets like enzymes and receptors. numberanalytics.com The incorporation of an acrylamide functional group has been shown to improve key drug-like properties, such as solubility and membrane permeability, by balancing hydrophilicity and lipophilicity. nih.govnih.gov

Furan Ring: The furan ring is a five-membered aromatic heterocycle that is a common structural motif in a wide array of biologically active compounds and natural products. researchgate.net It acts as a relatively rigid scaffold, holding the phenyl substituent and the acrylamide side chain in a defined spatial orientation. Its aromaticity allows it to participate in π-stacking interactions, and the oxygen heteroatom can act as a hydrogen bond acceptor. 5-Phenyl-2-furaldehyde, the precursor to the title compound, is a key starting material for designing various heterocyclic compounds with pharmacological potential. researchgate.net

Stereochemical Considerations (E/Z Isomerism)

The double bond in the acrylamide backbone allows for the existence of two geometric isomers: E (entgegen) and Z (zusammen).

In the synthesis of 2-cyano-3-aryl-acrylamides, the Knoevenagel condensation is typically employed. researchgate.net This reaction, between an aldehyde (like 5-phenyl-2-furaldehyde) and an active methylene (B1212753) compound (like 2-cyanoacetamide), is known to proceed with high stereoselectivity, predominantly forming the thermodynamically more stable E-isomer. researchgate.netnih.gov Multiple studies on analogous 2-cyano-3-phenylacrylamides have confirmed the E-configuration of the product through methods like X-ray diffraction analysis. researchgate.netnih.gov

While the E-isomer is the major product of synthesis, the potential for E/Z isomerization in solution, sometimes induced by factors like light or pH, has been noted for related structures. researchgate.netmdpi.com The biological activity of the two isomers can differ significantly, as their different spatial arrangements can lead to vastly different affinities for a specific binding site on a biological target. researchgate.net For most reported biological activities of this class of compounds, the E-isomer is the one studied. nih.govresearchgate.netnih.gov

Future Perspectives and Research Challenges

Development of Novel Synthetic Strategies for Derivatives

The future development of 2-cyano-3-(5-phenylfuran-2-yl)acrylamide as a lead compound hinges on the exploration of diverse and efficient synthetic methodologies to generate a library of derivatives. While the core structure can be assembled through established reactions like the Knoevenagel condensation between a suitable aldehyde and 2-cyanoacetamide (B1669375), future research should focus on more innovative and versatile strategies. researchgate.netmdpi.com

Key areas for development include:

Diversification of the Phenyl Ring: Introducing a wide array of substituents on the terminal phenyl ring is crucial for probing structure-activity relationships (SAR). This can be achieved by utilizing a broad range of commercially available or synthetically accessible substituted benzaldehydes as starting materials.

Modification of the Furan (B31954) Ring: Exploring bioisosteric replacements for the furan ring, such as thiophene (B33073) or pyrazole, could lead to derivatives with altered pharmacokinetic properties and biological activities. mdpi.com

Amide Bond Functionalization: Synthesis of N-substituted derivatives of the acrylamide (B121943) moiety can significantly impact the compound's solubility, cell permeability, and interaction with biological targets.

Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be critical to isolate and evaluate the activity of individual enantiomers.

A generalized synthetic scheme for creating derivatives is presented below:

Reactant AReactant BReaction TypeProduct
5-Phenylfuran-2-carbaldehydeSubstituted 2-cyanoacetamidesKnoevenagel CondensationN-substituted this compound derivatives
Substituted 5-phenylfuran-2-carbaldehydes2-CyanoacetamideKnoevenagel Condensation2-Cyano-3-(5-(substituted-phenyl)furan-2-yl)acrylamide derivatives

Rational Design of More Potent and Selective Agents

The rational design of new derivatives of this compound will be instrumental in enhancing their potency and selectivity towards specific biological targets. This approach moves beyond traditional high-throughput screening by incorporating structural biology and computational chemistry.

Future strategies should involve:

Structure-Based Drug Design (SBDD): Once a specific biological target is identified and its three-dimensional structure is known, SBDD can be employed to design ligands that fit precisely into the active site. This involves analyzing the binding pocket and designing modifications to the lead compound to optimize interactions.

Fragment-Based Drug Design (FBDD): This approach involves screening small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds. The phenylfuran and cyanoacrylamide moieties of the title compound could serve as starting fragments.

Pharmacophore Modeling: By identifying the key chemical features (pharmacophore) responsible for the biological activity of a series of related compounds, new molecules with improved properties can be designed.

Exploration of New Biological Targets and Pathways (In Vitro)

While the specific biological activities of this compound are not yet extensively documented, the broader class of cyanoacrylamides has shown promise against a variety of targets. Future in vitro studies should aim to identify and validate novel biological targets and pathways for this compound and its derivatives.

Potential areas of investigation include:

Kinase Inhibition: Many cyanoacrylamide derivatives have been investigated as kinase inhibitors, including Transforming growth factor-beta-activated kinase 1 (TAK1). nih.govnih.govresearchgate.net Screening a library of this compound derivatives against a panel of kinases could uncover novel anti-inflammatory or anti-cancer agents.

Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes like tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. researchgate.net

Anti-infective Properties: The cyanoacrylamide scaffold has been explored for its activity against various pathogens. In vitro screening against a range of bacteria, fungi, and viruses could reveal new anti-infective leads.

Potential Biological Target ClassExample TargetPotential Therapeutic Area
KinasesTAK1Cancer, Inflammatory Diseases
EnzymesTyrosinaseHyperpigmentation Disorders
Pathogen-specific enzymesVariousInfectious Diseases

Advanced Computational Methodologies in Drug Design

The integration of advanced computational methodologies will be a cornerstone of future research on this compound. These in silico techniques can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds before their synthesis.

Key computational approaches to be explored include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of derivatives and prioritize those with the highest predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the binding event and helping to refine the understanding of SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of newly designed derivatives and guide the synthesis of more potent analogues.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

By systematically applying these computational tools, researchers can rationally design and prioritize the synthesis of novel this compound derivatives with enhanced therapeutic potential.

Q & A

Q. How is 2-Cyano-3-(5-phenylfuran-2-yl)acrylamide synthesized, and what reaction conditions are critical for optimal yield?

Methodological Answer: The synthesis typically involves a multi-step pathway:

Formation of the furan-phenyl intermediate : 5-Phenylfuran-2-carbaldehyde is synthesized via Suzuki coupling or Friedel-Crafts acylation.

Knoevenagel condensation : Reacting the aldehyde with cyanoacetamide in a polar aprotic solvent (e.g., ethanol or DMF) under reflux (70–90°C) to form the acrylamide backbone. Catalysts like piperidine or ammonium acetate enhance reaction efficiency .

Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures yields the final product.

Q. Critical Parameters :

  • Temperature control (<90°C) prevents decomposition of the cyano group.
  • Solvent polarity influences reaction kinetics and yield. Ethanol provides moderate polarity for balanced solubility and reaction rates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include vinylic protons (δ 7.8–8.3 ppm), furan protons (δ 6.5–7.2 ppm), and cyano-group-associated deshielding .
    • ¹³C NMR : Confirms the acrylamide carbonyl (δ 165–170 ppm) and nitrile carbon (δ 115–120 ppm).
  • Infrared (IR) Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .
  • X-ray Crystallography : SHELXL software refines crystal structures, with SHELXS/SHELXD used for phase determination. Hydrogen bonding between the acrylamide NH and nitrile group often stabilizes the crystal lattice .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer :

  • Antifungal Activity : Derivatives of similar acrylamides exhibit inhibition zones of 12–18 mm against Candida albicans and Aspergillus niger at 50 µg/mL, comparable to fluconazole .
  • Enzyme Inhibition : The cyanoacrylamide moiety may target serine proteases or kinases via nucleophilic attack at the β-carbon. IC₅₀ values for analogs range from 0.5–5 µM in preliminary assays .
  • Herbicidal Potential : Structural analogs inhibit photosystem II electron transport in plants (e.g., 80% reduction in chlorophyll synthesis at 100 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the β-carbon of acrylamide is electrophilic (LUMO energy: −2.1 eV) .
    • Transition-state modeling reveals activation energies for Knoevenagel condensation (~25 kcal/mol with piperidine catalysis) .
  • Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., protease active sites) to guide SAR studies .

Q. How can contradictions in reported biological data be resolved?

Methodological Answer :

  • Case Study : Discrepancies in antifungal IC₅₀ values may arise from assay conditions (e.g., pH, solvent).
    • Standardization : Use identical solvent systems (e.g., DMSO concentration <1% v/v) and microbial strains (ATCC standards).
    • Dose-Response Curves : Triplicate measurements with positive/negative controls (e.g., fluconazole for fungi) reduce variability .
  • Meta-Analysis : Compare data across studies using tools like Web of Science or Reaxys to identify outliers .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer :

  • Electrophilic Aromatic Substitution :
    • Direct nitration or halogenation at the furan 5-position using HNO₃/AcOH or NXS (X = Cl, Br).
    • Steric hindrance from the phenyl group favors substitution at the less hindered 4-position .
  • Nucleophilic Additions :
    • Thiols or amines attack the acrylamide β-carbon. Use polar solvents (DMF) and catalytic bases (Et₃N) to enhance selectivity .

Q. Table 1: Optimization of Reaction Conditions

Reaction TypeOptimal CatalystSolventYield (%)Reference
KnoevenagelPiperidineEthanol85–92
HalogenationNBSCCl₄75

Q. How can structure-activity relationships (SAR) guide the design of analogs?

Methodological Answer :

  • Key Modifications :
    • Phenyl Group Substitution : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity at the β-carbon, improving enzyme inhibition .
    • Furan Ring Replacement : Thiophene analogs show red-shifted UV-Vis absorption (λₘₐₓ ~320 nm), useful in photodynamic studies .

Q. Table 2: SAR of Selected Analogs

CompoundSubstituentBiological Activity (IC₅₀)Reference
3-(5-(2-Cl-phenyl)furan)2-Cl on phenyl0.8 µM (Protease)
3-(5-(4-NO₂-phenyl)furan)4-NO₂ on phenyl1.2 µM (Kinase)

Q. What safety considerations apply based on structural analogs?

Methodological Answer :

  • Genotoxicity : The nitrofuran analog AF-2 (2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide) is carcinogenic (IARC Group 2B). Avoid nitro-substituted derivatives without thorough genotoxicity screening (e.g., Ames test) .
  • Acrylamide Toxicity : Monitor neurotoxic effects in in vivo studies. Rodent models show reduced birthweight and head size at 50 mg/kg/day exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.